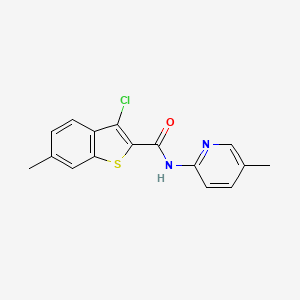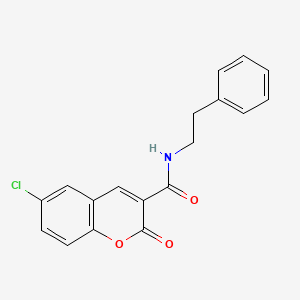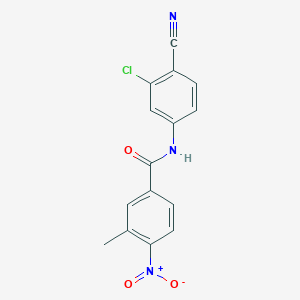![molecular formula C19H22N2O3 B5694090 N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5694090.png)
N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide, also known as N-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)acetyl)amino)butyramide (MPAA-NH2), is a synthetic compound that has gained attention for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It may also work by interacting with certain receptors in the body that are involved in pain perception.
Biochemical and Physiological Effects:
This compound(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide has been found to reduce pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide in lab experiments is its potential as a multifunctional compound. Its ability to inhibit cancer cell growth, reduce inflammation, and relieve pain makes it a promising candidate for further study. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in preclinical studies. Another direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide involves several steps. The first step is the formation of 4-methoxybenzoyl chloride by reacting 4-methoxybenzoic acid with thionyl chloride. The second step involves the reaction of 4-methoxybenzoyl chloride with 2-aminophenylbutyric acid to form this compound(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)acetyl]amino}butyramide. The final step involves the conversion of this compound(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)acetyl]amino}butyramide to this compound(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide by reacting it with sodium hydroxide.
Applications De Recherche Scientifique
N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide has been found to have various scientific research applications. It has been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Additionally, this compound(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide has been found to have potential as a pain reliever, as it reduces pain sensitivity in animal models.
Propriétés
IUPAC Name |
N-[2-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-6-18(22)20-16-7-4-5-8-17(16)21-19(23)13-14-9-11-15(24-2)12-10-14/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHYXRMOXHTMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5694011.png)
![2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5694015.png)

![2-[(4-isopropylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5694022.png)



![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5694038.png)

![5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5694080.png)
![methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5694087.png)